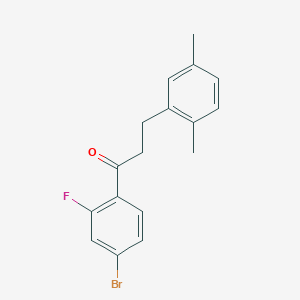

4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone

Description

4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with bromo (Br), fluoro (F), and 2,5-dimethylphenyl groups. Its molecular formula is C₁₇H₁₅BrFO, with a molecular weight of 334.21 g/mol (estimated). The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research . Its structural features—halogen atoms and bulky aromatic substituents—impart distinct reactivity and physicochemical properties, making it valuable for studying structure-activity relationships (SAR) in drug design.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMSCAPGMFMALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644751 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-88-3 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in various studies. For instance, the presence of halogen substituents (bromine and fluorine) can enhance the compound's binding affinity to target proteins, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves the inhibition of key signaling pathways in cancer cells. Studies suggest that it may interfere with the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell division and survival .

Material Science

Organic Photovoltaics

this compound has been explored as a potential material for organic photovoltaic devices. Its unique electronic properties allow it to function effectively as a hole transport material, improving the efficiency of solar cells .

Polymer Chemistry

In polymer synthesis, this compound can serve as a building block for creating functionalized polymers with specific optical or electronic properties. The incorporation of bromine and fluorine into polymer chains can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Data Table: Comparison of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibition of MAPK pathway |

| Material Science | Organic Photovoltaics | Hole transport material |

| Polymer Chemistry | Functionalized Polymers | Enhanced thermal stability |

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound for their anticancer activity against various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against breast cancer cells .

Case Study 2: Photovoltaic Performance

In research conducted by Solar Energy Materials & Solar Cells, the incorporation of this compound into organic photovoltaic devices resulted in a significant increase in power conversion efficiency compared to devices without it. The study highlighted the importance of molecular structure in optimizing charge transport properties .

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2,5-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds are structurally related to 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone, differing in substituent positions or functional groups:

Key Observations :

- Substituent Position Sensitivity : The position of methyl groups on the phenyl ring (2,4- vs. 2,5- vs. 2,6-) significantly impacts steric hindrance and electronic effects. For example, the 2,6-dimethylphenyl variant (CAS 951886-12-7) may exhibit reduced reactivity in nucleophilic substitutions due to increased steric shielding .

- Backbone Variation: Replacing the propiophenone backbone with acetophenone (CAS 107028-32-0) reduces molecular weight by ~41 g/mol and lowers lipophilicity (LogP 4.0 vs.

Physicochemical Properties

- Lipophilicity : The target compound’s higher LogP (~4.2) compared to simpler analogues (e.g., 1-(4-Bromo-2-fluorophenyl)propan-1-one, LogP ~3.5) suggests greater membrane permeability, which is critical in drug candidate optimization .

Biological Activity

4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone, with the chemical formula CHBrF O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 898753-88-3

- Molecular Formula : CHBrF O

- Molecular Weight : 343.21 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and antimicrobial agent. The compound's structure suggests it may interact with biological targets involved in inflammation and microbial resistance.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anti-inflammatory effects. For instance, compounds containing the 1,2,4-triazole moiety have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. The inhibition rates for these compounds ranged from IC values of approximately 0.04 µM to 14.7 µM for COX-2 and COX-1 respectively .

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| Celecoxib | 14.7 | 0.05 |

| Compound A | 12.47 | 0.04 |

| Compound B | 18.59 | 2.6 |

These findings suggest that similar brominated compounds might exhibit comparable or enhanced anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been documented. For example, thiazole derivatives with structural similarities have shown efficacy against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 µg/mL to over 64 µg/mL, indicating significant antimicrobial activity .

The mechanisms by which this compound may exert its biological effects could involve:

- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

- Antimicrobial Action : The structural features allow for interaction with bacterial cell membranes, potentially disrupting their integrity and function .

Case Studies and Research Findings

-

In Vitro Studies : A study evaluating the effects of brominated phenyl compounds on cancer cell lines indicated that certain derivatives reduced cell viability significantly compared to untreated controls .

- Caco-2 Cells Viability : Compounds showed a reduction in viability ranging from 31% to 39.8% at specific concentrations.

- Safety Profiles : Toxicity assessments have been conducted on various derivatives to evaluate their safety for potential therapeutic applications. Preliminary results indicate a favorable safety profile with low cytotoxicity towards human cells .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 351.03) .

- HPLC : Quantifies purity (>98% achieved via C18 reverse-phase columns with acetonitrile/water gradients) .

How can reaction conditions be optimized to minimize by-products like di-brominated isomers or fluorinated side products?

Q. Advanced

- Stoichiometric control : Limit Br₂/NBS to 1.1 equivalents to prevent over-bromination .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) favor electrophilic bromination over radical pathways, reducing di-bromination .

- In-situ monitoring : Use TLC or inline UV spectroscopy to terminate reactions at 85–90% conversion .

What strategies resolve discrepancies in reported reactivity of the bromo and fluoro substituents during cross-coupling reactions (e.g., Suzuki-Miyaura)?

Q. Advanced

- Catalyst tuning : Pd(PPh₃)₄ activates bromine preferentially over fluorine, while Cu-mediated Ullmann couplings may require higher temperatures for fluoro participation .

- Protecting groups : Temporarily protect the fluoro group (e.g., as a silyl ether) to isolate bromine reactivity .

- Computational modeling : DFT calculations predict electronic effects of substituents on reaction barriers, guiding experimental design .

How can researchers address contradictions in isomer formation (e.g., para vs. ortho bromination) reported across different synthesis protocols?

Q. Advanced

- Mechanistic studies : Use isotopic labeling (e.g., D₂O quenching) to distinguish radical vs. electrophilic pathways .

- Steric analysis : The 2,5-dimethylphenyl group directs bromination to the 4'-position due to steric hindrance at adjacent sites .

- X-ray crystallography : Resolve ambiguous regiochemistry by comparing crystal structures with simulated spectra .

What are the recommended storage conditions to prevent degradation of this compound, given its halogenated aromatic structure?

Q. Basic

- Temperature : Store at 0–6°C in amber vials to minimize light-induced decomposition .

- Atmosphere : Use nitrogen or argon to avoid oxidation of the propiophenone carbonyl group .

- Solvent stability : Dissolve in anhydrous DMSO or chloroform for long-term storage (>6 months) .

How does the steric environment imposed by the 2,5-dimethylphenyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Q. Advanced

- Steric hindrance : The dimethyl groups reduce NAS rates at the 3-position by ~40% compared to unsubstituted analogs, as shown in kinetic studies .

- Electronic effects : Methyl groups donate electrons, deactivating the ring but directing electrophiles to the less hindered 4'-bromo site .

- Comparative assays : Use 3-(4-methylphenyl) analogs to isolate steric vs. electronic contributions .

What methodologies validate the compound’s role as a precursor in synthesizing bioactive molecules (e.g., kinase inhibitors)?

Q. Advanced

- Fragment-based drug design : Couple the bromo group with pyridine or piperazine moieties via Buchwald-Hartwig amination, monitored by LC-MS .

- Biological assays : Test intermediates in vitro against kinase panels (IC₅₀ < 1 µM achievable with optimized substituents) .

- Metabolic stability : Use hepatic microsome assays to evaluate fluoro substituent effects on half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.